molecular formula C17H13Cl2N3O2S B11630986 (2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Katalognummer: B11630986
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: FTEJKJUZJUHKHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves the following steps:

    Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Phenyl and Dichlorophenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine or ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can study its effects on different biological systems to understand its potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets can be explored to develop new treatments for various diseases.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its chemical properties can be leveraged to create products with specific characteristics.

Wirkmechanismus

The mechanism of action of (2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.

    DNA Interaction: The compound might interact with DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: This compound itself.

    Other Thiazinane Derivatives: Compounds with similar thiazinane ring structures but different substituents.

    Phenyl and Dichlorophenyl Derivatives: Compounds with similar phenyl and dichlorophenyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C17H13Cl2N3O2S

Molekulargewicht

394.3 g/mol

IUPAC-Name

N-(3,5-dichlorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2S/c18-10-6-11(19)8-13(7-10)20-16(24)14-9-15(23)22-17(25-14)21-12-4-2-1-3-5-12/h1-8,14H,9H2,(H,20,24)(H,21,22,23)

InChI-Schlüssel

FTEJKJUZJUHKHX-UHFFFAOYSA-N

Kanonische SMILES

C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.